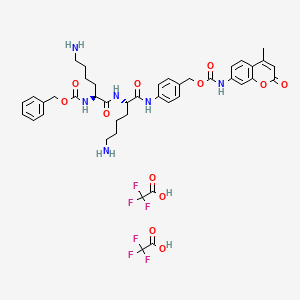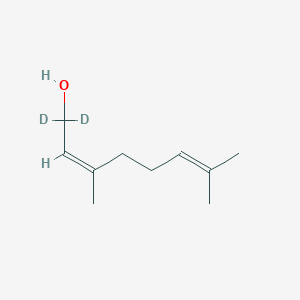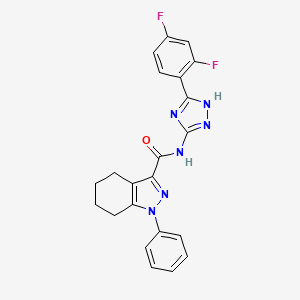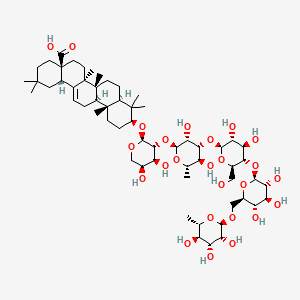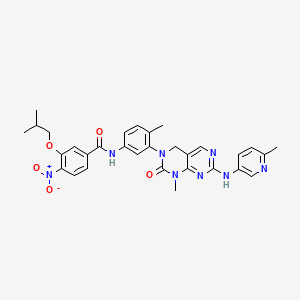
Lck-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lck-IN-2 is a chemical compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of protein tyrosine kinases, which play a crucial role in the activation and regulation of T-cells. By inhibiting Lck, this compound can modulate immune responses, making it a valuable tool in immunological research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lck-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific reaction temperatures and times. For example, the preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring consistency and purity of the final product. This would include stringent quality control measures and adherence to regulatory standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Lck-IN-2 primarily undergoes inhibitory reactions with its target enzyme, Lck. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under standard laboratory conditions.
Common Reagents and Conditions
The common reagents used in the preparation and application of this compound include DMSO, PEG300, and Tween 80. The conditions for these reactions are carefully controlled to maintain the stability and efficacy of the compound.
Major Products Formed
The major product formed from the reaction of this compound with its target is the inhibited form of the Lck enzyme. This inhibition can lead to downstream effects on T-cell activation and immune response modulation.
Applications De Recherche Scientifique
Lck-IN-2 has a wide range of applications in scientific research, particularly in the fields of immunology, cancer research, and drug development. Some of its key applications include:
Mécanisme D'action
Lck-IN-2 exerts its effects by binding to the active site of the Lck enzyme, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the CD3 chains of the T-cell receptor complex. As a result, T-cell activation and proliferation are reduced, leading to modulation of the immune response .
Comparaison Avec Des Composés Similaires
Lck-IN-2 is unique in its high specificity and potency as an Lck inhibitor. Similar compounds include other Src family kinase inhibitors, such as dasatinib and bosutinib. this compound stands out due to its selective inhibition of Lck, minimizing off-target effects and providing a more targeted approach to modulating T-cell activity .
List of Similar Compounds
- Dasatinib
- Bosutinib
- Saracatinib
- Ponatinib
These compounds share similar mechanisms of action but differ in their specificity and potency towards Lck and other Src family kinases.
Propriétés
Formule moléculaire |
C31H32N8O5 |
|---|---|
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(2-methylpropoxy)-4-nitrobenzamide |
InChI |
InChI=1S/C31H32N8O5/c1-18(2)17-44-27-12-21(8-11-25(27)39(42)43)29(40)34-23-9-6-19(3)26(13-23)38-16-22-14-33-30(36-28(22)37(5)31(38)41)35-24-10-7-20(4)32-15-24/h6-15,18H,16-17H2,1-5H3,(H,34,40)(H,33,35,36) |
Clé InChI |
ISBWZUCWSZVLJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OCC(C)C)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



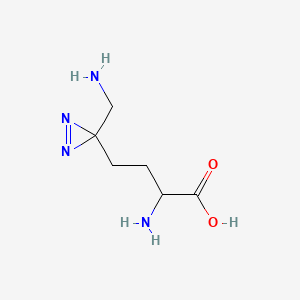
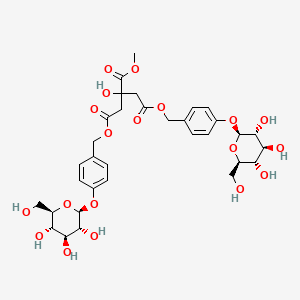
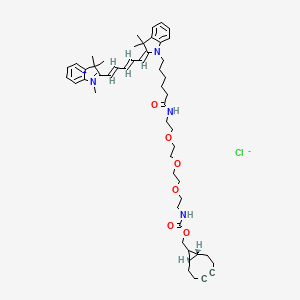

![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)

